The synthesis of 3-Bromo-5-fluoro-2-(propan-2-yloxy)aniline typically involves several key steps:
The molecular structure of 3-Bromo-5-fluoro-2-(propan-2-yloxy)aniline can be represented by its canonical SMILES notation: CC(C)OC1=CC(=C(C=C1N)F)Br
.
Crystallographic studies reveal bond lengths and angles that are consistent with typical values for similar compounds, providing insights into its three-dimensional structure.
3-Bromo-5-fluoro-2-(propan-2-yloxy)aniline participates in a variety of chemical reactions due to its functional groups:
The mechanism of action for 3-Bromo-5-fluoro-2-(propan-2-yloxy)aniline involves its interaction with specific biological targets:
Research indicates that compounds with similar structures exhibit significant biological activity, including anticancer properties.
The physical and chemical properties of 3-Bromo-5-fluoro-2-(propan-2-yloxy)aniline include:
Property | Value |
---|---|
Molecular Formula | C9H11BrFNO |
Molecular Weight | 248.09 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | Typically a crystalline solid |
The compound's stability under various conditions (e.g., temperature, pH) should be evaluated for practical applications.
3-Bromo-5-fluoro-2-(propan-2-yloxy)aniline has several scientific applications:
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5